molecular formula C16H22N2O2 B6129973 N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide

Cat. No.: B6129973
M. Wt: 274.36 g/mol
InChI Key: ZMSQHDRNOJVKSJ-UHFFFAOYSA-N
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Description

N-{3-[(2,2-Dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a phenyl ring substituted with a 2-methyl group and a 2,2-dimethylpropanoylamino moiety. The cyclopropane ring, a strained three-membered carbon system, confers unique conformational rigidity and electronic properties to the molecule, influencing its interactions with biological targets.

Properties

IUPAC Name

N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10-12(17-14(19)11-8-9-11)6-5-7-13(10)18-15(20)16(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQHDRNOJVKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2,2-dimethylpropanoyl)-3-amino-2-methylbenzoic acid.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). This step introduces the cyclopropane ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of cyclopropane rings and the effects of strain on chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The cyclopropane ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the amide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Pharmacological Activity/Notes Synthesis Yield/Key Data
Target Compound 2-Methylphenyl; 2,2-dimethylpropanoylamino Limited direct data; structural rigidity may enhance target selectivity Not explicitly reported
MK-6892 () 1,2,4-Oxadiazole; cyclohexene-carboxylic acid Potent HCAR2 agonist; reduced flushing side effects vs. niacin High potency (selectivity emphasized)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropanecarboxamide () 4-Methoxyphenoxy; N,N-diethyl No activity reported; diastereomeric mixture (dr 23:1) affects purity 78% yield; inseparable diastereomers
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide () Chloro-trifluoropropenyl; 3-methoxyphenyl Crystal structure shows dihedral angle (76.4°) between cyclopropane and benzene rings Synthesized via acid-amine coupling; R = 0.077
N-{3-[(2-Methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide () 2-Methoxyphenyl sulfamoyl; 4-methylphenyl No bioactivity data; sulfamoyl group may enhance solubility Calculated pKa available (JChem)

Key Structural and Functional Differences

A. Substituent Effects on Bioactivity

  • MK-6892 () incorporates a 1,2,4-oxadiazole ring and cyclohexene-carboxylic acid, enabling potent HCAR2 agonism. Its larger scaffold contrasts with the target compound’s compact 2-methylphenyl group, suggesting that bulkier substituents may improve receptor binding kinetics but require optimized spatial accommodation .
  • Chloro-trifluoropropenyl derivatives () exhibit halogen and fluorine substitutions, enhancing lipophilicity and metabolic stability.

C. Physicochemical Properties

  • Lipophilicity: The target compound’s 2,2-dimethylpropanoylamino and methyl groups likely increase logP vs. sulfamoyl () or methoxy-substituted analogs (), affecting membrane permeability.

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